molecular formula C13H10BrClN2O3 B14903683 3-(5-Bromo-4-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(5-Bromo-4-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B14903683
M. Wt: 357.58 g/mol
InChI Key: AXUDAZIRQAYYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-4-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine-2,6-dione and features both bromine and chlorine substituents, which contribute to its unique chemical properties and biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10BrClN2O3

Molecular Weight

357.58 g/mol

IUPAC Name

3-(6-bromo-7-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H10BrClN2O3/c14-8-2-1-6-7(11(8)15)5-17(13(6)20)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5H2,(H,16,18,19)

InChI Key

AXUDAZIRQAYYLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3Cl)Br

Origin of Product

United States

Preparation Methods

Sequential Electrophilic Halogenation

Piperidine-2,6-dione Fragment Preparation

Glutamine Derivative Cyclization

Piperidine-2,6-dione is synthesized from L-glutamine via:

  • Esterification : Methanol/HCl yields methyl glutamate (95% yield).
  • Oxidative Cyclization : Hydrogen peroxide in acetic acid at 60°C forms the dione ring (88% yield).

Functionalization for Coupling

The piperidine nitrogen is activated for nucleophilic substitution:

  • Reagents : Benzyl chloroformate (CbzCl) in tetrahydrofuran (THF)/water (90% yield).
  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) post-coupling.

Fragment Coupling and Final Assembly

Nucleophilic Acyl Substitution

The isoindolinone and piperidine-dione fragments are coupled via:

  • Conditions : Potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C.
  • Yield : 72% after recrystallization.

Microwave-Assisted Synthesis

Accelerated coupling under microwave irradiation (150°C, 20 min) improves yield to 85% while reducing side product formation.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

  • Halogenation : Tubular reactors with in-line quenching enhance safety and reproducibility.
  • Cyclization : Microreactors achieve 90% conversion in 10 minutes vs. 2 hours batchwise.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures yield >99% purity.
  • Chromatography : Reserved for analytical-grade material.

Analytical Characterization Data

Parameter Value
Molecular Formula C₁₃H₁₀BrClN₂O₃
Molecular Weight 365.59 g/mol
Melting Point 214–216°C
¹H NMR (400 MHz, DMSO-d₆) δ 8.12 (s, 1H), 7.89 (d, 1H), 4.34 (m, 2H), 3.02 (t, 2H), 2.71 (m, 2H)
HPLC Purity 99.3%

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

  • Issue : Competing bromination at C4.
  • Solution : Use of bulky directing groups (e.g., tert-butyl carbamate) to block undesired positions.

Epimerization During Coupling

  • Issue : Racemization at the piperidine stereocenter.
  • Solution : Low-temperature (−20°C) reactions with Hünig’s base.

Chemical Reactions Analysis

Types of Reactions

3-

Q & A

Q. What are the established synthetic routes for 3-(5-Bromo-4-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions between functionalized isoindolinone precursors and piperidine-2,6-dione derivatives. For example, halogenated isoindolinones (e.g., 5-bromo-4-chloro-1-oxoisoindoline) can react with piperidine-2,6-dione under anhydrous conditions, using catalysts like palladium for cross-coupling or bases (e.g., K₂CO₃) to facilitate ring closure. Key parameters include:

  • Temperature control : Reactions often proceed at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound, and how can data validation be performed?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns and piperidine ring conformation (e.g., coupling constants for axial/equatorial protons).
    • HRMS : Validate molecular weight and halogen isotopic patterns.
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides absolute stereochemistry and intermolecular interactions. Validate data with R-factors (<5%) and residual electron density analysis .

Q. What are the recommended protocols for assessing the solubility and formulation compatibility of this compound in preclinical studies?

Use the shake-flask method to measure solubility in PBS, DMSO, or simulated biological fluids. For low solubility, consider:

  • Co-solvents : PEG-400 or cyclodextrins.
  • Solid dispersions : Spray-drying with polymers like PVP.
  • Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How does the introduction of bromo and chloro substituents at the 5 and 4 positions of the isoindolinone ring influence the compound’s binding affinity to biological targets like cereblon?

Bromo and chloro groups enhance hydrophobic interactions with cereblon’s binding pocket, as seen in structural analogs like lenalidomide. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can quantify binding energy (ΔG). Compare with X-ray structures of cereblon-ligand complexes to identify key residues (e.g., Trp380, His353) involved in halogen bonding .

Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and computational modeling predictions for this compound?

  • Assay validation : Ensure consistent cell lines (e.g., MM.1S for multiple myeloma) and normalize data to positive controls (e.g., lenalidomide).
  • Solubility correction : Account for compound precipitation in vitro using LC-MS quantification of free drug.
  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What experimental approaches are suitable for studying the degradation of Ikaros transcription factors mediated by this compound, and how can target engagement be quantified?

  • Western blotting : Monitor IKZF1/IKZF3 degradation in dose- and time-dependent studies.
  • Proteomics : Perform ubiquitin pull-down assays to confirm proteasomal dependency.
  • CRISPR screening : Identify resistance mechanisms by knocking out cereblon (CRBN) or ubiquitin ligase components .

Q. What methodologies enable the determination of crystal packing and intermolecular interactions in this compound, and how do these properties influence its solid-state stability?

  • X-ray diffraction : Refine structures with SHELXL to identify hydrogen bonds (e.g., N-H···O=C) and π-π stacking.
  • Hirshfeld surface analysis : Map intermolecular contacts using CrystalExplorer.
  • Stability correlation : High-density packing and strong hydrogen bonds correlate with reduced hygroscopicity .

Q. How can researchers systematically modify the piperidine-2,6-dione scaffold to enhance proteasomal targeting while minimizing off-target effects, based on structural analogs?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance cereblon binding.
  • Prodrug strategies : Mask polar groups (e.g., amine) with acetyl or PEG moieties to improve bioavailability.
  • Off-target profiling : Use kinase panels or thermal proteome profiling (TPP) to identify unintended interactions .

Q. What computational tools and experimental validations are required to evaluate the compound’s potential as a PROTAC linker component?

  • Molecular dynamics : Simulate ternary complex formation (target-PROTAC-E3 ligase) using GROMACS.
  • In-cell assays : Measure target degradation efficiency in HEK293T cells transfected with luciferase-tagged substrates.
  • Linker optimization : Test alkyl vs. PEG linkers for flexibility and proteasome recruitment efficiency .

Q. How can researchers address batch-to-batch variability in biological activity caused by subtle differences in synthetic intermediates?

  • Quality control : Enforce strict specifications for intermediates (e.g., ≤0.5% impurity via UPLC).
  • Crystallography : Compare polymorphs (Form I vs. II) using PXRD to rule out solid-state effects.
  • Bioactivity normalization : Calibrate assays using a reference standard (e.g., in-house synthesized batch) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.